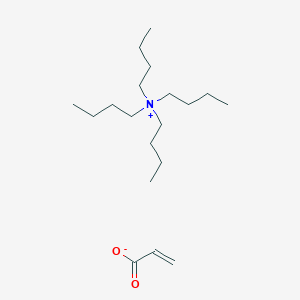

Tetrabutylammonium acrylate

Cat. No. B098327

Key on ui cas rn:

16083-20-8

M. Wt: 313.5 g/mol

InChI Key: YFIQXXZYXQTDGB-UHFFFAOYSA-M

Attention: For research use only. Not for human or veterinary use.

Patent

US05426167

Procedure details

A 5 liter glass reaction vessel, fitted with a magnetic stirrer, a hose connector, and a septum were purged with nitrogen. Operating in an atmosphere of nitrogen, 297 grams of poly(isobutylene-co-parabromomethylstyrene) (Mv=1.2M, 1.7% para-bromomethylstyrene) was placed into the vessel along with 3.5 liters of xylenes. The polymer was dissolved with stirring under a partial vacuum of 100 mm Hg with a nitrogen sparge attached at the bottom of the solution. A xylene solution of tetrabutylammonium acrylate was prepared in a second flask under nitrogen by placing 100 ml xylenes, 60 ml tetrabutylammonium hydroxide (1M in methanol) and 6.0 g acrylic acid together with stirring. The contents of the flask was concentrated to half its volume and then diluted to 0.5 liters with more xylenes. This solution was then added to the flask containing the poly(isobutylene-co-para-bromomethylstyrene) and the temperature of the solution was raised to 65° C. The reaction was complete in six hours and the polymer was isolated by precipitation in isopropanol. The polymer was dried in a vacuum oven at 1 mm Hg, 40° C. The analysis for the acrylate content (FTIR and NMR) indicate that the modified polymer has 0.24 meq/gram which is consistent with the complete conversion of acrylic acid to acrylic ester and total conversion of the benzylbromide.

[Compound]

Name

glass

Quantity

5 L

Type

reactant

Reaction Step One

[Compound]

Name

xylenes

Quantity

100 mL

Type

reactant

Reaction Step Two

Name

tetrabutylammonium hydroxide

Quantity

60 mL

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[OH-].[CH2:7]([N+:11]([CH2:20][CH2:21][CH2:22][CH3:23])([CH2:16][CH2:17][CH2:18][CH3:19])[CH2:12][CH2:13][CH2:14][CH3:15])[CH2:8][CH2:9][CH3:10]>>[C:1]([O-:5])(=[O:4])[CH:2]=[CH2:3].[CH2:20]([N+:11]([CH2:7][CH2:8][CH2:9][CH3:10])([CH2:12][CH2:13][CH2:14][CH3:15])[CH2:16][CH2:17][CH2:18][CH3:19])[CH2:21][CH2:22][CH3:23] |f:1.2,3.4|

|

Inputs

Step One

[Compound]

|

Name

|

glass

|

|

Quantity

|

5 L

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

xylenes

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

6 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)O

|

Step Four

|

Name

|

tetrabutylammonium hydroxide

|

|

Quantity

|

60 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].C(CCC)[N+](CCCC)(CCCC)CCCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

65 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring under a partial vacuum of 100 mm Hg with a nitrogen

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a magnetic stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a hose connector, and a septum were purged with nitrogen

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The polymer was dissolved

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

sparge

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The contents of the flask was concentrated to half its volume

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted to 0.5 liters with more xylenes

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

This solution was then added to the flask

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing the poly(isobutylene-co-para-bromomethylstyrene)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the polymer was isolated by precipitation in isopropanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The polymer was dried in a vacuum oven at 1 mm Hg, 40° C

|

Outcomes

Product

Details

Reaction Time |

6 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)(=O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |